Fmoc-Thr(TBDMS)-OH

Übersicht

Beschreibung

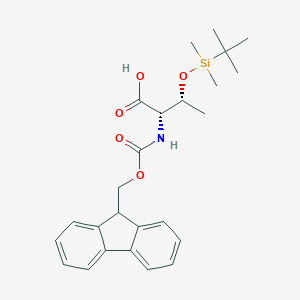

Fmoc-Thr(TBDMS)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with threonine (Thr) and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the hydroxyl group of threonine, preventing unwanted side reactions during peptide assembly.

Wissenschaftliche Forschungsanwendungen

Fmoc-Thr(TBDMS)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

Medicine: For the development of peptide-based therapeutics and diagnostic tools.

Industry: In the production of peptide-based materials and biocompatible hydrogels for tissue engineering.

Wirkmechanismus

- Fmoc-Thr(TBDMS)-OH primarily interacts with specific molecular targets. However, precise information about its primary targets remains limited in the available literature .

Target of Action

Mode of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(TBDMS)-OH typically involves the protection of the hydroxyl group of threonine with the TBDMS group, followed by the attachment of the Fmoc group to the amino group of threonine. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents like diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBDMS-Cl).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques, which allow for the efficient and high-yield synthesis of peptides. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Thr(TBDMS)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc and TBDMS groups under specific conditions.

Coupling: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while tetrabutylammonium fluoride (TBAF) in THF is used for TBDMS deprotection.

Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the threonine residue is incorporated without unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(TBDMS)-OH but uses a tert-butyl (tBu) group for hydroxyl protection.

Fmoc-Ser(TBDMS)-OH: Uses serine instead of threonine with the same protective groups.

Fmoc-Thr(Trt)-OH: Uses a trityl (Trt) group for hydroxyl protection.

Uniqueness

This compound is unique due to the specific combination of protective groups, which provides stability and selectivity during peptide synthesis. The TBDMS group offers robust protection for the hydroxyl group, making it suitable for complex peptide synthesis where other protective groups might fail.

Biologische Aktivität

Fmoc-Thr(TBDMS)-OH is a threonine derivative that incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyldimethylsilyl (TBDMS) group on the hydroxyl side chain. This compound is primarily utilized in peptide synthesis and chemical biology due to its ability to protect the threonine residue during various chemical reactions, allowing for selective modifications of other functional groups. This article examines the biological activity of this compound, focusing on its applications in peptide synthesis, interactions with biological systems, and relevant case studies.

- Molecular Formula : CHN OSi

- Molecular Weight : 455.62 g/mol

- CAS Number : 146346-82-9

The TBDMS group enhances the stability of the threonine hydroxyl group under basic conditions while allowing for deprotection under acidic conditions, facilitating selective reactions in complex peptide synthesis.

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for easy removal under basic conditions, while the TBDMS group provides stability and protection of the hydroxyl functionality. This dual protection strategy is critical in synthesizing peptides that require specific modifications or functionalizations.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| Fmoc | Moderate | Basic (piperidine) | General peptide synthesis |

| TBDMS | High | Acidic | Selective hydroxyl protection |

| Boc | Moderate | Acidic | Used for N-terminal protection |

Case Studies

-

Synthesis of Bioactive Cyclodepsipeptides :

In a study involving cyclodepsipeptides, this compound was integral in constructing complex structures such as FK228, a natural product with significant biological activity against various pathogens. The use of this compound allowed for enhanced yields and purity during the synthesis process, demonstrating its utility in producing therapeutically relevant compounds . -

Antiviral Activity :

Research has shown that derivatives like this compound can be modified to create conjugates with antiviral properties. These conjugates were designed to enhance cell penetration and improve efficacy against viral targets, showcasing the potential of threonine derivatives in drug development . -

Chemical Biology Applications :

This compound has been employed in studies exploring collagen interactions and glycosylation effects on integrin binding. The compound's ability to facilitate the incorporation of threonine into collagen-model sequences allowed researchers to investigate how post-translational modifications affect receptor interactions, which is crucial for understanding tumor cell behavior .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Selective Manipulation : The TBDMS group enables selective manipulation of hydroxyl groups for further functionalization, such as phosphorylation or glycosylation, which are vital for biological activity .

- Enhanced Stability : The compound exhibits enhanced stability during synthetic processes, reducing the likelihood of side reactions that can compromise yield and purity .

- Biological Relevance : The incorporation of this compound into peptides has been linked to improved biological activities, including antimicrobial and antiviral effects when used as part of larger synthetic strategies .

Eigenschaften

IUPAC Name |

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMPINNWAPYALU-ZHRRBRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455249 | |

| Record name | Fmoc-Thr(TBDMS)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146346-82-9 | |

| Record name | Fmoc-Thr(TBDMS)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.